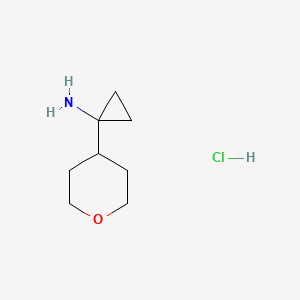

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Description

The exact mass of the compound [1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCNQAMFHJZPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis and characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a valuable building block for drug discovery and development. The spirocyclic scaffold, combining a cyclopropylamine motif with an oxane ring, is of significant interest in medicinal chemistry.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the chosen synthetic strategy—the Kulinkovich-Szymoniak reaction—and details a rigorous, self-validating protocol for its execution and subsequent characterization. The intended audience includes researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology for accessing this important molecular scaffold.

Introduction: The Strategic Value of the Oxane-Spiro-Cyclopropylamine Scaffold

In the landscape of modern drug design, molecular complexity and three-dimensionality are critical for achieving high target affinity and specificity. The 1-(oxan-4-yl)cyclopropan-1-amine moiety is an exemplary scaffold that embodies these principles. It incorporates two key structural features highly valued in medicinal chemistry:

-

The Cyclopropylamine Moiety: This strained ring system is a bioisostere for larger groups and can introduce conformational rigidity, improve metabolic stability, and modulate pKa.[3] Its derivatives are found in numerous therapeutic agents, including antidepressants and enzyme inhibitors.[1][4]

-

The Oxane (Tetrahydropyran) Ring: As a saturated heterocycle, the oxane ring is a common feature in pharmaceuticals that can enhance aqueous solubility, provide hydrogen bond acceptors, and serve as a non-planar scaffold for orienting substituents in three-dimensional space.

The fusion of these two rings in a spirocyclic arrangement creates a rigid, well-defined exit vector from the central quaternary carbon, making it an attractive building block for library synthesis and lead optimization campaigns. This guide details a reliable pathway to this compound, ensuring high purity and verifiable structural integrity.

Synthetic Strategy: The Kulinkovich-Szymoniak Reaction

Retrosynthetic Analysis and Rationale

To construct the target primary cyclopropylamine, several synthetic routes could be envisioned. However, for efficiency and directness, the titanium-mediated cyclopropanation of a nitrile stands out. The Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction, provides a powerful method for converting nitriles directly into primary cyclopropylamines using a Grignard reagent and a titanium(IV) alkoxide catalyst.[5][6][7] This approach is superior to multi-step sequences that might involve Curtius or Hofmann rearrangements from a corresponding carboxylic acid or amide, as it forms the C-C bonds of the cyclopropane ring and the C-N bond in a highly convergent manner.

The chosen starting material, tetrahydro-4H-pyran-4-carbonitrile, is commercially available and allows for a direct transformation to the desired spirocyclic amine core.

Reaction Mechanism and Causality

The reaction proceeds through the formation of a key titanacyclopropane intermediate.[6][8]

-

Formation of Titanacyclopropane: Two equivalents of the Grignard reagent (ethylmagnesium bromide) react with titanium(IV) isopropoxide to form an unstable dialkyltitanium species. This species undergoes β-hydride elimination, releasing ethane and forming the reactive titanacyclopropane.[6]

-

Reaction with Nitrile: The titanacyclopropane acts as a 1,2-dicarbanion equivalent, adding across the carbon-nitrogen triple bond of the tetrahydro-4H-pyran-4-carbonitrile. This forms an azatitanacyclopentene intermediate.

-

Lewis Acid-Mediated Hydrolysis: Upon workup, traditionally with a Lewis acid such as BF₃·OEt₂, the intermediate is hydrolyzed to yield the final primary cyclopropylamine.[5] This step is crucial for favoring the formation of the amine over ketone byproducts.[5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine (Free Base)

-

Reagents & Equipment:

-

Tetrahydro-4H-pyran-4-carbonitrile

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath, argon/nitrogen inlet

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), charge a flame-dried three-neck round-bottom flask with tetrahydro-4H-pyran-4-carbonitrile (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous THF.

-

Cool the mixture to 0 °C using an ice bath.

-

Add ethylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. The mixture will typically become dark and viscous.

-

Cool the reaction mixture back to 0 °C and cautiously add boron trifluoride diethyl etherate (1.2 eq) dropwise.

-

Stir the mixture at room temperature for an additional 2 hours.

-

Quench the reaction by slowly adding 10% aqueous NaOH solution at 0 °C. Caution: Exothermic reaction.

-

Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

-

Part B: Formation of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

-

Reagents & Equipment:

-

Crude 1-(oxan-4-yl)cyclopropan-1-amine

-

Anhydrous diethyl ether (Et₂O) or methanol (MeOH)

-

Hydrogen chloride solution (e.g., 2.0 M in Et₂O) or concentrated HCl

-

Beaker, magnetic stirrer, filtration apparatus (Büchner funnel)

-

-

Procedure:

-

Dissolve the crude amine from Part A in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise.[9]

-

A precipitate should form immediately upon addition. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the cake with cold diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to a constant weight to yield the final 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

-

Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Characterization Workflow Diagram

Caption: A multi-technique approach for product verification.

Summary of Expected Analytical Data

The following tables summarize the expected data from standard analytical techniques. Note that exact NMR shifts may vary based on solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -NH₃⁺ | 8.5 - 9.0 | Broad singlet, exchangeable with D₂O[10] |

| Oxane CH (axial, adjacent to O) | 3.7 - 3.9 | Multiplet | |

| Oxane CH (equatorial, adjacent to O) | 3.2 - 3.4 | Multiplet | |

| Oxane CH (methine) | 1.8 - 2.0 | Multiplet | |

| Oxane CH₂ | 1.4 - 1.7 | Multiplet | |

| Cyclopropane CH₂ | 0.8 - 1.2 | Multiplets, complex coupling | |

| ¹³C NMR | Oxane C (adjacent to O) | 65 - 68 | |

| Oxane C (methine) | 38 - 42 | ||

| Oxane C | 30 - 34 | ||

| Spiro C (Quaternary) | 28 - 32 |

| | Cyclopropane CH₂ | 12 - 16 | |

Table 2: Expected Mass Spectrometry and IR Data | Technique | Parameter | Expected Value/Observation | | :--- | :--- | :--- | | Mass Spec (ESI+) | [M+H]⁺ (of free base) | m/z 142.12 | For C₈H₁₅NO | | IR Spectroscopy | N-H Stretch (Ammonium) | 2800-3100 cm⁻¹ (broad) | Characteristic of R-NH₃⁺ | | | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | | | | C-O-C Stretch (Ether) | 1080-1150 cm⁻¹ (strong) | Confirms oxane ring presence[11] |

Conclusion

This guide has outlined a robust and scientifically-sound methodology for the synthesis and characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. By leveraging the efficiency of the Kulinkovich-Szymoniak reaction, this valuable spirocyclic building block can be accessed in a straightforward manner. The detailed protocols for synthesis, purification, and comprehensive characterization provide researchers and drug development professionals with a self-validating system to produce this compound with high confidence in its structural integrity and purity, thereby facilitating its application in the discovery of novel therapeutics.

References

-

Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Li, W., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Synthesis of Spirocyclopropane Scaffolds: A Review. Synlett. (2024). [Link]

-

Buchwald–Hartwig amination. Grokipedia. [Link]

-

One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. ResearchGate. (2025). [Link]

-

SYNTHESIS OF N-SUBSTITUTED 1-AMINOCYCLOPROPANECARBOXYLIC ACID DERIVATIVES. Organic Syntheses. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. National Institutes of Health (NIH). (2022). [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]

-

Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation. Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH). [Link]

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. PharmaCompass. [Link]

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

-

2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem. [Link]

- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

(1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE. PharmaCompass. [Link]

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (2024). [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2025). [Link]

-

Cyclopropanamine Compounds and Use Thereof. National Institutes of Health (NIH). (2015). [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024). [Link]

-

rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride. PubChem. [Link]

- Synthesis method for cyclopropyl-containing chiral amine hydrochloride.

-

[(2S)-1-[7-[cyclopropyl(oxan-4-yl)amino]-2-(3,7-dimethylquinoxalin-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol. PubChem. [Link]

-

2-(oxan-4-ylidene)ethan-1-amine hydrochloride. PubChemLite. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 6. Kulinkovich Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Cyclopropane-1-carboximidamide hydrochloride(57297-29-7) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the discovery of novel therapeutics with optimized pharmacological profiles. The compound 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride presents a compelling scaffold, merging the conformational rigidity of a cyclopropane ring with the favorable aqueous solubility and metabolic stability often conferred by the oxane moiety.[1] As a hydrochloride salt, its potential for enhanced bioavailability makes it a molecule of significant interest for drug development pipelines.[2]

This technical guide provides a comprehensive framework for the full physicochemical characterization of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride. As a Senior Application Scientist, the following sections are designed to not only present the critical properties to be measured but also to provide the causal reasoning behind the selection of specific analytical techniques and experimental designs. This document will serve as a roadmap for researchers to generate a robust data package, enabling informed decisions in the progression of this and analogous compounds from discovery to development.

Chemical Identity and Foundational Properties

A definitive understanding of the molecule's basic chemical properties is the cornerstone of any further investigation.

| Property | Value | Source/Method |

| IUPAC Name | 1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride | - |

| Molecular Formula | C₉H₁₈ClNO | - |

| Molecular Weight | 191.70 g/mol | Calculated |

| Canonical SMILES | C1CC(C(C1)(CC1)CCO1)N.Cl | - |

| InChI Key | InChIKey=ATJFFHIJDWQKQO-UHFFFAOYSA-N | - |

| CAS Number | 1447944-14-0 | - |

| Appearance | White to off-white solid (Predicted) | Visual Inspection |

Crystallinity, Thermal Properties, and Polymorphism: The Solid-State Landscape

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, manufacturability, and dissolution characteristics. For an amine hydrochloride salt, understanding its crystalline form is of utmost importance.[3]

Single Crystal X-Ray Diffraction (SC-XRD)

Expertise & Experience: Elucidating the three-dimensional atomic arrangement through SC-XRD is the gold standard for confirming the absolute structure of a molecule and understanding the intermolecular forces, such as hydrogen bonding, that dictate its crystal packing.[4][5] This information is invaluable for understanding physical properties and for intellectual property purposes.

Experimental Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

-

Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

-

Data Collection: Mount the crystal on the diffractometer. A typical experiment involves irradiating the crystal with monochromatic X-rays and collecting the diffraction data as the crystal is rotated.[4]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates and molecular geometry.[5]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a fundamental thermal analysis technique used to determine the melting point and enthalpy of fusion of a crystalline solid.[3] For a hydrochloride salt, the melting point is a key indicator of its thermal stability and purity.[6] A sharp endothermic peak is characteristic of a crystalline material, while a broad transition may suggest the presence of an amorphous phase or impurities.[3]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.[3] The temperature range should be sufficient to encompass the melting event.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[3][7]

Caption: Workflow for DSC Analysis.

Acidity Constant (pKa): A Predictor of In Vivo Behavior

Expertise & Experience: The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[8] For an amine hydrochloride, the pKa of the conjugate acid is a critical parameter that governs its solubility and permeability across biological membranes at different physiological pH values.[8][9] This, in turn, significantly influences its oral absorption and distribution.[10][]

Trustworthiness: Potentiometric titration is a robust and reliable method for pKa determination. The self-validating nature of this technique comes from the analysis of the entire titration curve, which provides a comprehensive picture of the ionization behavior.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.

-

Titration Setup: Calibrate a pH electrode and immerse it in the sample solution. Use a magnetic stirrer to ensure homogeneity.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve or by using appropriate software for data fitting.

Caption: Workflow for pKa Determination.

Aqueous Solubility: The Gateway to Absorption

Expertise & Experience: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[10] Therefore, aqueous solubility is a critical physicochemical property that directly impacts bioavailability.[9][] The hydrochloride salt form is intended to enhance the aqueous solubility of the parent amine.[1] Determining the pH-solubility profile is essential to predict its dissolution behavior in the varying pH environments of the gastrointestinal tract.

Experimental Protocol: pH-Dependent Equilibrium Solubility

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Incubation: Add an excess amount of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

The physicochemical properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride are foundational to its potential as a drug candidate. A thorough characterization of its solid-state properties, pKa, and solubility provides the necessary insights to guide formulation development, predict in vivo performance, and ultimately de-risk its progression through the drug development pipeline. The experimental frameworks provided in this guide represent a robust starting point for any research team aiming to unlock the full potential of this promising molecule.

References

- Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids - etd@IISc.

- What is pKa and how is it used in drug development? (2023-12-13).

- How does solubility affect oral bioavailability? - Patsnap Synapse (2025-05-29).

- Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.

- API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences.

- The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH (2023-12-11).

- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH.

- Technical Guide: Physicochemical Properties of 3-Phenyloxetan-3-amine Hydrochloride - Benchchem.

- Investigating Multicomponent Salt Systems Relevant to Mars: DSC Analysis of MgCl₂-Mg(ClO₄)₂-H₂O.

- A Comparative Guide to the X-ray Crystallography of Amine Co-crystals: A Case Study with Benzylamine and Oxalic Acid - Benchchem.

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies (2012-06-12).

- X-ray structure. The x-ray single-crystal structure of amine salt 8. - ResearchGate.

- DSC curves of IIIM-290 and its salt forms. - ResearchGate.

- Physicochemical Approaches to Enhancing Oral Absorption | Pharmaceutical Technology.

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- Small molecule crystallography - Excillum.

- Physicochemical Characterization - Creative Biolabs.

- Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory | Request PDF - ResearchGate (2025-08-07).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hou.usra.edu [hou.usra.edu]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How does solubility affect oral bioavailability? [synapse.patsnap.com]

An In-depth Technical Guide to 1-(Oxan-4-yl)cyclopropan-1-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride, a heterocyclic compound of significant interest in contemporary medicinal chemistry. While a specific CAS number for the hydrochloride salt is not publicly cataloged as of the latest data, this document will delve into its structure, proposed synthesis, physicochemical properties, and its burgeoning role as a valuable building block in the design of novel therapeutics. We will draw upon data from closely related analogs and established synthetic methodologies to provide a scientifically grounded and practical resource for researchers in the field.

Introduction: The Emerging Importance of Spirocyclic Amines in Drug Design

The confluence of a strained cyclopropane ring and a saturated heterocycle, as seen in 1-(oxan-4-yl)cyclopropan-1-amine, gives rise to a unique three-dimensional architecture that is increasingly sought after in drug discovery. The cyclopropane moiety offers a rigid scaffold that can enhance metabolic stability and improve binding affinity to biological targets.[1] Concurrently, the oxane (tetrahydropyran) ring is a well-regarded bioisostere for various functional groups, often improving pharmacokinetic properties such as solubility and cell permeability. The primary amine provides a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries.

Chemical Identity and Structure

While a dedicated CAS number for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride has not been identified in major chemical databases, its constituent parts and closely related structures are well-documented. A close analog, N-methyl-1-(oxan-4-yl)cyclopropan-1-amine, is registered under CAS number 1784519-34-1.[2]

Structure:

Caption: Chemical structure of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Physicochemical Properties (Predicted and Inferred from Analogs)

The physicochemical properties of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride are crucial for its handling, formulation, and biological activity. The following table summarizes key predicted properties, drawing inferences from its structure and data from similar molecules.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₈H₁₆ClNO | Based on chemical structure |

| Molecular Weight | 177.67 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for hydrochloride salts of amines.[3] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally enhances aqueous solubility. |

| pKa | ~9-10 (for the protonated amine) | Typical range for primary aminocycloalkanes. |

| LogP | Low to moderate | The oxane moiety and hydrochloride salt contribute to hydrophilicity. |

Synthesis and Manufacturing

A practical and scalable synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride would likely commence from the readily available starting material, tetrahydro-4H-pyran-4-one. The following proposed synthetic workflow is based on established chemical transformations.

Caption: Proposed synthetic workflow for 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 1-(oxan-4-yl)cyclopropan-1-ol

-

Rationale: The Kulinkovich reaction is a reliable method for the cyclopropanation of esters and ketones.

-

Procedure:

-

To a solution of titanium(IV) isopropoxide in anhydrous toluene under an inert atmosphere, slowly add a solution of ethylmagnesium bromide at room temperature.

-

After stirring, add a solution of tetrahydro-4H-pyran-4-one in anhydrous toluene.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 1-(oxan-4-yl)cyclopropan-1-ol.

-

Step 2: Synthesis of N-(1-(oxan-4-yl)cyclopropyl)acetamide

-

Rationale: The Ritter reaction provides a direct route from alcohols to amides via a nitrilium ion intermediate.

-

Procedure:

-

Dissolve 1-(oxan-4-yl)cyclopropan-1-ol in acetonitrile.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography.

-

Step 3: Synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

-

Rationale: Acidic hydrolysis of the acetamide is a standard method for deprotection to reveal the primary amine.

-

Procedure:

-

Suspend N-(1-(oxan-4-yl)cyclopropyl)acetamide in aqueous hydrochloric acid.

-

Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and wash with a water-immiscible organic solvent to remove any non-basic impurities.

-

Concentrate the aqueous layer under reduced pressure to afford the crude hydrochloride salt.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride.

-

Applications in Drug Discovery and Medicinal Chemistry

The 1-(oxan-4-yl)cyclopropan-1-amine scaffold is a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its utility stems from the combination of desirable physicochemical properties and the synthetic accessibility of a diverse range of derivatives.

Key Therapeutic Areas of Interest:

-

Oncology: The rigidity of the cyclopropane ring can lead to enhanced binding to kinase active sites.

-

Neuroscience: The polarity and hydrogen bonding capacity of the oxane and amine groups can be advantageous for targeting CNS receptors and enzymes.

-

Infectious Diseases: The unique shape and properties of this scaffold can be exploited to design novel antibacterial and antiviral agents.[1]

Conclusion

1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride represents a promising and versatile building block for the synthesis of next-generation therapeutics. Its unique combination of a rigid cyclopropane core and a solubilizing oxane moiety, coupled with a reactive primary amine, provides medicinal chemists with a powerful tool for navigating complex biological targets. While a specific CAS number for the hydrochloride salt remains to be broadly cataloged, the synthetic routes are well-precedented, and the value of this scaffold in drug discovery is becoming increasingly apparent. This guide serves as a foundational resource for researchers looking to leverage the potential of this and related spirocyclic amines in their drug development programs.

References

-

PubChem. 4-cyclopropylnaphthalen-1-aMine hydrochloride. National Center for Biotechnology Information. [Link]

-

Wessjohann, L. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(22), 16375–16417. [Link]

-

AA Blocks. N-methyl-1-(oxan-4-yl)cyclopropan-1-amine. [Link]

-

AA Blocks. 1-[(oxan-4-yl)methyl]cyclopropan-1-amine. [Link]

- Google Patents. Synthesis method of tetrahydro-4H-pyran-4-one.

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Pharmacompass. (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE. [Link]

-

PubMed. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

PubMed. Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. [Link]

-

PubChem. Cyclopropylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. N-(1-methylsulfinylpropan-2-yl)oxan-4-amine. National Center for Biotechnology Information. [Link]

Sources

Whitepaper: The Rising Prominence of Novel Cyclopropylamine Compounds in Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropylamine moiety, a small, strained three-membered ring attached to an amine, has emerged as a uniquely powerful and versatile scaffold in modern medicinal chemistry. Its distinct combination of conformational rigidity, unique electronic properties, and potential for enhanced metabolic stability has propelled its incorporation into a diverse array of therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the biological activities associated with novel cyclopropylamine compounds, moving from their fundamental mechanism of action to practical, field-proven experimental workflows for their evaluation. We will delve into their primary role as mechanism-based enzyme inhibitors, particularly for flavoenzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs), and also explore their significant potential in developing novel anticancer, antiviral, and antimicrobial agents.[4][5][6][7][8] This document is designed to serve as a technical resource for researchers, offering both the theoretical underpinnings and the practical protocols necessary to navigate the challenges and unlock the opportunities presented by this privileged structural motif.

The Cyclopropylamine Moiety: A Scaffold of Strategic Importance

The utility of the cyclopropyl group in drug design stems from its unique stereoelectronic properties. The inherent high degree of s-character in its C-H bonds and the strain of the three-membered ring create a structure that is conformationally restricted yet electronically active.[1][9] When appended to a primary amine, this scaffold becomes a potent pharmacophore capable of specific and often irreversible interactions with biological targets.

Historically, the most famous example is tranylcypromine, a monoamine oxidase inhibitor used as an antidepressant.[5][10] This compound established the cyclopropylamine motif as a classic "mechanism-based inhibitor," a class of molecules that are transformed by their target enzyme into a reactive species that covalently binds to and inactivates the enzyme.[11][12] This initial success has paved the way for the rational design of new generations of cyclopropylamine-containing drugs targeting a much broader range of diseases, from cancer to viral infections.[4][13]

Key Biological Activities and Therapeutic Targets

The true value of the cyclopropylamine scaffold lies in its adaptability. By modifying the substituents on the ring and the amine, medicinal chemists can tune the compound's selectivity and potency against a variety of biological targets.

Mechanism-Based Inhibition of Flavoenzymes

The most well-documented activity of cyclopropylamines is the irreversible inhibition of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor.[4][5] This process is central to their application in oncology and neuropharmacology.

-

Target 1: Lysine-Specific Demethylase 1 (LSD1/KDM1A) in Oncology: LSD1 is an FAD-dependent enzyme that removes methyl groups from histone H3, playing a critical role in epigenetic regulation.[4][10] Its overexpression is implicated in numerous cancers, including small cell lung carcinoma and acute myeloid leukemia (AML), making it a high-value therapeutic target.[6][14] Novel cyclopropylamine derivatives have been developed as highly potent and selective LSD1 inhibitors.[4][15] The inhibitory mechanism involves the enzyme oxidizing the cyclopropylamine, which leads to ring-opening and the formation of a reactive species that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4][14]

-

Target 2: Monoamine Oxidases (MAO-A & MAO-B) in Neuropharmacology: MAOs are FAD-dependent enzymes responsible for degrading monoamine neurotransmitters like serotonin and dopamine.[5][11] Inhibitors of MAO are effective treatments for depression and Parkinson's disease.[16][17] Cyclopropylamines, such as the cis-isomers of N-benzyl-2-methoxycyclopropylamine, have been shown to be potent, selective, and irreversible inhibitors of MAO-B, demonstrating significantly greater efficacy than tranylcypromine.[5][16] The mechanism mirrors that of LSD1 inhibition, involving enzyme-catalyzed formation of a reactive intermediate that covalently modifies the FAD cofactor.[5]

Antimicrobial and Antiviral Activities

The cyclopropylamine scaffold is also a key component in a variety of antimicrobial and antiviral agents.

-

Antiviral Agents: Several cyclopropyl nucleoside analogues have demonstrated potent activity against a range of viruses.[13][18] For instance, a guanine derivative incorporating a cis-1',2'-bis(hydroxymethyl)cyclopropyl moiety showed extremely potent activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV).[13] Other derivatives have shown efficacy against human cytomegalovirus (HCMV) and hepatitis B virus (HBV).[7] The rigid cyclopropyl ring serves to mimic the conformation of the natural deoxyribose sugar, allowing the molecule to be recognized and processed by viral enzymes, leading to chain termination or inhibition.

-

Antibacterial and Antifungal Agents: Amide derivatives containing a cyclopropane ring have been synthesized and evaluated for antimicrobial activity.[8][19] Certain compounds have displayed moderate to excellent inhibitory activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans.[8][19] The cyclopropyl group is often introduced to enhance potency and modulate pharmacokinetic properties.[8]

Experimental Evaluation Workflow: A Practical Guide

A systematic and rigorous evaluation process is critical to identifying and advancing promising cyclopropylamine drug candidates. The workflow should be designed as a self-validating cascade, where data from each step informs the next.

Protocol 1: LSD1/MAO Enzyme Inhibition Assay (Homogeneous Chemiluminescent Assay)

Causality: This primary assay directly measures the compound's ability to inhibit the target enzyme. It is the first and most crucial step to validate the compound's mechanism of action and determine its potency (IC₅₀). A horseradish peroxidase (HRP) coupled reaction is a common, sensitive method.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution series of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5). The final DMSO concentration in the assay should be kept low (<1%).

-

Prepare solutions of recombinant human LSD1 or MAO-B enzyme, HRP, the enzyme substrate (e.g., a methylated histone peptide for LSD1 or benzylamine for MAO-B), and a luminogenic HRP substrate (e.g., luminol).

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 384-well microplate.

-

Add 10 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation step is critical for irreversible inhibitors to allow time for the covalent modification to occur.[5]

-

To initiate the reaction, add 10 µL of a substrate mix containing the enzyme substrate, HRP, and the luminogenic substrate.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a compatible plate reader. The signal is inversely proportional to the activity of the test compound.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular Antiproliferation Assay (Sulforhodamine B - SRB Assay)

Causality: After confirming target engagement, it is essential to determine if enzyme inhibition translates to a biological effect in a cellular context, such as inhibiting cancer cell growth.[6] The SRB assay measures total protein content, which serves as a proxy for cell number, and is a reliable method for assessing cytotoxicity and antiproliferative effects.[6]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture a relevant cancer cell line (e.g., Kasumi-1 for AML) in appropriate media.[15]

-

Harvest cells during their logarithmic growth phase and seed them into a 96-well clear-bottom plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Fixation and Staining:

-

Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data as described for the enzyme assay.

-

Protocol 3: Assessing Metabolic Bioactivation (GSH Trapping Assay)

Causality: A critical aspect of developing cyclopropylamine drugs is assessing their potential for metabolic bioactivation into reactive intermediates, which can cause toxicity.[20][21] This is particularly important given the known hepatotoxicity of some drugs like trovafloxacin, which was linked to the oxidation of its cyclopropylamine moiety.[22][23] A glutathione (GSH) trapping assay using liver microsomes can identify the formation of such reactive species.

Step-by-Step Methodology:

-

Incubation Setup:

-

In a microcentrifuge tube, combine pooled human liver microsomes (HLM), the test compound (e.g., 10 µM), and a high concentration of glutathione (GSH, e.g., 5 mM) in a phosphate buffer (pH 7.4).

-

Prepare a control reaction without the NADPH-regenerating system to serve as a baseline.

-

-

Reaction Initiation and Termination:

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the sample using a high-resolution LC-MS/MS system.

-

-

Data Interpretation:

-

Search the mass spectrometry data for the predicted mass of the GSH-conjugate (Mass of Parent Compound + 305.068 Da).

-

Fragment the potential GSH-adduct peak using tandem MS (MS/MS) to confirm its structure. A characteristic neutral loss of 129 Da (pyroglutamic acid) from the glutamate residue of GSH is a strong indicator of a GSH conjugate.

-

The presence of a GSH adduct confirms the formation of a reactive, electrophilic metabolite.

-

Quantitative Data Summary

The following table summarizes representative biological activity data for novel cyclopropylamine derivatives from recent literature.

| Compound Class | Target | Assay Type | Representative Potency | Reference |

| Styrenylcyclopropylamine | LSD1 | Biochemical Inhibition | IC₅₀ < 4 nM | [15] |

| Styrenylcyclopropylamine | AML Cells (Kasumi-1) | Cellular Antiproliferation | GI₅₀ = 1 nM | [15] |

| cis-N-benzyl-2-methoxy-cyclopropylamine | MAO-B | Biochemical Inhibition | IC₅₀ = 5 nM | [5][16] |

| Cyanopyrimidine-cyclopropylamine | LSD1 | Biochemical Inhibition | IC₅₀ = 1.80 µM | [6] |

| Cyanopyrimidine-cyclopropylamine | Leukemia Cells (MOLT-4) | Cellular Antiproliferation | IC₅₀ < 10 µM | [6] |

| Cyclopropyl Nucleoside (Guanine Z-isomer) | Human Cytomegalovirus | Antiviral Activity | EC₅₀ = 0.27 µM | [7] |

| Cyclopropane Carboxamide | Candida albicans | Antifungal Activity | MIC₈₀ = 16 µg/mL | [8][19] |

Challenges and Future Directions

Despite their immense potential, the development of cyclopropylamine-based drugs is not without challenges.

-

Toxicity and Off-Target Effects: The same reactivity that makes these compounds potent inhibitors can also lead to off-target modifications and toxicity.[20] Careful SAR studies are required to minimize unwanted activity, such as inhibition of hERG channels or cytochrome P450 enzymes.[10][17]

-

Metabolic Stability: While the cyclopropyl ring can block metabolism at certain positions, the cyclopropylamine moiety itself can be a site of metabolic activation by CYPs or other oxidases, leading to the formation of reactive metabolites.[20][21]

-

Expanding the Target Space: While LSD1 and MAOs are well-established targets, the unique reactivity of cyclopropylamines could be leveraged against other enzyme classes. Future research will likely focus on expanding their application to new therapeutic areas.

The future of cyclopropylamine drug discovery will rely on a multiparameter optimization approach, balancing potency, selectivity, and pharmacokinetic properties to design safer and more effective medicines.

Conclusion

Novel cyclopropylamine compounds represent a cornerstone of modern medicinal chemistry, offering a validated and highly effective scaffold for the design of potent and selective therapeutic agents. Their proven success as mechanism-based inhibitors of critical enzymes in oncology and neuropharmacology, coupled with their growing potential as antimicrobial and antiviral drugs, ensures their continued relevance. By employing rigorous and logically structured experimental workflows, from initial enzyme assays to detailed metabolic profiling, researchers can effectively navigate the complexities of their development and continue to unlock the full therapeutic potential of this remarkable chemical class.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]

-

Malcomson, T., et al. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Sci-Hub. [Link]

-

Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. [Link]

-

Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

-

Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]

-

Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Figshare. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Studzińska, R., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry. [Link]

-

Yoshimura, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. [Link]

-

ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]

-

Murphy, D. L., et al. (n.d.). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic. [Link]

-

Wikipedia. (n.d.). Cyclopropylamine. Wikipedia. [Link]

-

Harada, K., et al. (1998). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Journal of Medicinal Chemistry. [Link]

-

Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research. [Link]

-

Hong, J. H. (n.d.). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Semantic Scholar. [Link]

-

Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

-

Kumar, A., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Wang, M., et al. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. [Link]

-

Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

-

Sun, Q., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

-

Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]

-

Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

-

Cao, B., et al. (1999). Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. ACS Figshare. [Link]

-

Zhang, Y., et al. (n.d.). Synthesis and biological evaluation of novel AM80 derivatives as antileukemic agents. ResearchGate. [Link]

-

Tallei, T. E., et al. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Milne, P. J., et al. (2009). Antimicrobial activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology. [Link]

-

Macias, R., et al. (2019). Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. Molecules. [Link]

-

Singh, H., & Kumar, M. (2020). Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. ResearchGate. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acs.figshare.com [acs.figshare.com]

- 16. sci-hub.box [sci-hub.box]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Discovery and Synthesis of Oxane-Containing Cyclopropylamines

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved pharmacological profiles is paramount. Among the myriad of structural motifs, cyclopropylamines have garnered significant attention due to their unique conformational rigidity and electronic properties.[1][2] The incorporation of a cyclopropane ring can lead to enhanced metabolic stability, increased potency, and improved selectivity for their biological targets.[3][4] More recently, the strategic integration of an oxane (tetrahydropyran) or oxetane moiety into these cyclopropylamine frameworks has emerged as a promising strategy in drug design. Oxetanes, in particular, are recognized for their ability to improve aqueous solubility, reduce lipophilicity, and act as valuable isosteres for gem-dimethyl and carbonyl groups, thereby favorably modulating the overall properties of a drug candidate.[5][6][7][8]

This technical guide provides a comprehensive overview of the discovery and synthesis of oxane-containing cyclopropylamines, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the mechanistic underpinnings of key reactions, and present detailed experimental protocols. Furthermore, this guide will illuminate the significance of this molecular architecture in contemporary drug discovery through case studies and data-driven insights.

The Strategic Value of Oxane-Containing Cyclopropylamines in Medicinal Chemistry

The rationale for combining oxane and cyclopropylamine motifs stems from the complementary benefits each moiety imparts to a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Cyclopropylamines as Bioactive Scaffolds:

-

Conformational Constraint: The rigid three-membered ring of cyclopropane reduces the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target.

-

Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to more flexible alkyl chains.[3]

-

Modulation of Basicity: The electron-withdrawing nature of the cyclopropane ring can lower the pKa of the adjacent amine, influencing its ionization state at physiological pH and thereby affecting properties like cell permeability and target engagement.

Oxanes and Oxetanes as "Smart" Functional Groups:

-

Improved Physicochemical Properties: Oxetanes are particularly effective at increasing aqueous solubility and reducing lipophilicity, key attributes for improving oral bioavailability and reducing off-target effects.[5][8]

-

Bioisosteric Replacement: The oxetane unit can serve as a bioisostere for carbonyl and gem-dimethyl groups.[6][9][10] This substitution can lead to improved metabolic stability and altered electronic properties while maintaining or enhancing biological activity.[3][11][12]

-

Vectorial Exit from Target Proteins: The polar nature of the oxetane can facilitate the dissociation of a drug from its target protein, which can be advantageous in certain therapeutic contexts.

The synergy of these two motifs offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing common challenges in lead optimization.

Core Synthetic Strategies

The synthesis of oxane-containing cyclopropylamines can be broadly categorized into two main approaches:

-

Cyclopropanation of Oxane-Containing Alkenes: This strategy involves the formation of the cyclopropane ring on a substrate that already contains the oxane moiety.

-

Coupling of Pre-formed Cyclopropylamine and Oxane Fragments: This approach relies on the strategic joining of two pre-synthesized building blocks.

Cyclopropanation Reactions: The Power of Ylides and Metal Catalysis

Cyclopropanation reactions are a cornerstone of organic synthesis for constructing three-membered rings. The Corey-Chaykovsky reaction, utilizing sulfoxonium ylides, and transition metal-catalyzed cyclopropanations are particularly relevant for the synthesis of oxane-containing cyclopropylamines.[4][13]

The Corey-Chaykovsky Reaction with Sulfoxonium Ylides

The reaction of sulfoxonium ylides with α,β-unsaturated carbonyl compounds or imines provides a reliable method for the synthesis of cyclopropanes.[13][14] This approach is characterized by its operational simplicity and tolerance of a wide range of functional groups.

General Reaction Scheme:

Caption: Corey-Chaykovsky reaction for cyclopropane synthesis.

Mechanistic Insights: The reaction proceeds via a conjugate addition (1,4-Michael addition) of the sulfoxonium ylide to the α,β-unsaturated system, forming a stable betaine intermediate.[13] This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfoxonium group, leading to the displacement of dimethyl sulfoxide (DMSO) and the formation of the cyclopropane ring.[14] The use of sulfoxonium ylides, which are softer nucleophiles, favors the 1,4-addition required for cyclopropanation over the 1,2-addition that would lead to epoxidation.[14]

Experimental Protocol: Synthesis of an Oxane-Containing Cyclopropyl Ester

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend trimethylsulfoxonium iodide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred suspension. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

Substrate Addition: Re-cool the reaction mixture to 0 °C and add a solution of the oxane-containing α,β-unsaturated ester (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired oxane-containing cyclopropyl ester.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful and often stereoselective alternative for cyclopropanation.[15][16][17][18] Catalysts based on rhodium, palladium, and copper are commonly employed, often in conjunction with diazo compounds or their safer surrogates, such as sulfoxonium ylides.[19][20][21][22]

General Reaction Scheme:

Caption: General workflow for metal-catalyzed cyclopropanation.

Mechanistic Considerations: The catalytic cycle typically begins with the reaction of the transition metal catalyst with the carbene precursor to generate a metal-carbene intermediate.[23] This highly reactive species then transfers the carbene moiety to the alkene in a concerted or stepwise fashion to form the cyclopropane ring and regenerate the catalyst. The choice of ligand on the metal center is crucial for controlling the stereoselectivity of the reaction, enabling the synthesis of enantiomerically enriched products.[24][25][26]

Asymmetric Synthesis: For the synthesis of chiral oxane-containing cyclopropylamines, asymmetric catalysis is indispensable. Chiral ligands, such as those derived from bis(oxazolines) (BOX) or salicylaldimines (salen), can be used to create a chiral environment around the metal center, directing the approach of the alkene and leading to high levels of enantioselectivity.

Conversion to the Target Cyclopropylamine

Once the oxane-containing cyclopropyl ester or ketone is synthesized, the final step is the conversion of the carbonyl group to the desired amine. Several standard organic transformations can be employed for this purpose.

Common Conversion Methods:

| Precursor | Reagents and Conditions | Product |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (Curtius Rearrangement)4. H₂O or HCl | Primary Amine |

| Carboxamide | Br₂/NaOH or NaOCl (Hofmann Rearrangement) | Primary Amine |

| Ketone | 1. NH₂OH·HCl, pyridine2. H₂, Pd/C or NaBH₃CN | Primary Amine |

| Aldehyde/Ketone | NH₃ or R-NH₂, NaBH₃CN or H₂, Pd/C (Reductive Amination) | Primary or Secondary Amine |

Experimental Protocol: Curtius Rearrangement from a Carboxylic Acid

-

Acid Chloride Formation: To a solution of the oxane-containing cyclopropyl carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 2-4 hours.

-

Azide Formation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq.) in water dropwise. Stir vigorously for 1-2 hours at 0 °C.

-

Rearrangement: Extract the azide with toluene. Dry the organic layer over anhydrous sodium sulfate and heat the solution at 80-100 °C until the evolution of nitrogen gas ceases, leading to the formation of the isocyanate.

-

Hydrolysis: Add 1M hydrochloric acid to the cooled reaction mixture and stir at room temperature or heat to reflux to hydrolyze the isocyanate to the primary amine.

-

Purification: Basify the aqueous layer with sodium hydroxide and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the crude amine by distillation or chromatography.

Characterization and Purification

The purification and characterization of the final oxane-containing cyclopropylamine products are critical to ensure their suitability for biological evaluation.

Purification Techniques:

-

Column Chromatography: Silica gel or alumina chromatography is commonly used to separate the desired product from reaction byproducts and unreacted starting materials.

-

Distillation: For volatile amines, distillation under reduced pressure can be an effective purification method.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and assessing its purity. The characteristic signals for the cyclopropyl and oxane protons provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched products, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Applications in Drug Discovery: A Case Study

The utility of oxane-containing cyclopropylamines is exemplified by their incorporation into various therapeutic agents. For instance, in the development of inhibitors for certain kinases, the replacement of a metabolically labile isopropyl group with an oxetanyl-cyclopropylamine moiety has been shown to improve both the metabolic stability and the aqueous solubility of the lead compound, leading to a more favorable pharmacokinetic profile.[3][7]

Hypothetical Data Summary:

| Compound | Moiety | IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in human liver microsomes, min) |

| Lead Compound | Isopropylamine | 15 | 5 | 10 |

| Analog 1 | Cyclopropylamine | 12 | 8 | 35 |

| Analog 2 | Oxetanyl-cyclopropylamine | 10 | 50 | >60 |

This hypothetical data illustrates the potential benefits of incorporating the oxetanyl-cyclopropylamine scaffold. The increased potency (lower IC₅₀), significantly improved aqueous solubility, and enhanced metabolic stability highlight the value of this structural motif in addressing common drug development challenges.

Conclusion

The discovery and synthesis of oxane-containing cyclopropylamines represent a significant advancement in the field of medicinal chemistry. The strategic combination of the conformationally constrained cyclopropane ring and the property-modulating oxane or oxetane moiety provides a powerful platform for the design of novel therapeutic agents with improved pharmacological profiles. The synthetic methodologies outlined in this guide, particularly those based on sulfoxonium ylide chemistry and transition metal catalysis, offer robust and versatile routes to these valuable compounds. As our understanding of the interplay between molecular structure and biological function continues to evolve, the application of oxane-containing cyclopropylamines in drug discovery is poised for continued growth and success.

References

- Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin. (n.d.). National Institutes of Health.

- Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (n.d.). ACS Publications.

- Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. (n.d.). MDPI.

- Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. (n.d.). The University of Liverpool Repository.

- Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis of Cyclopropanes from Gold-Catalyzed [2+1] Cycloaddition of Allenamides with Sulfoxonium Ylides. (n.d.). ResearchGate.

- Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives. (2018). PubMed.

- Activation of cyclopropanes by transition metals. (n.d.). Wikipedia.

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry.

- An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5. (n.d.). Benchchem.

- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). Iowa State University.

- Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. (n.d.). ChemRxiv.

- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (n.d.). National Institutes of Health.

- Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. (2025). Royal Society of Chemistry.

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). National Institutes of Health.

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. (n.d.). Sci-Hub.

- Oxetanes in Drug Discovery Campaigns. (n.d.). National Institutes of Health.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing.

- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central.

- Advances in the Synthesis of Cyclopropylamines. (2025). PubMed.

- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (2023). PubMed.

- Metal-catalysed C-C bond formation at cyclopropanes. (2023). PubMed.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). MDPI.

- ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. (2023). Purdue University Graduate School.

- Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. (2009). PubMed.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing.

- Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition. (n.d.). Organic Chemistry Portal.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.

- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010). PubMed.

- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). National Institutes of Health.

- Catalytic enantioselective synthesis of alkylidenecyclopropanes. (n.d.). PubMed.

- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.

- Catalytic asymmetric synthesis using rotaxanes. (n.d.). Iranian Journal of Catalysis.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.). SciSpace.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate.

- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). RSC Publishing.

- New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal.

- Oxetanes. (n.d.). Enamine.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.

Sources

- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetanes - Enamine [enamine.net]

- 9. baranlab.org [baranlab.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]